1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGFIZUMKYUMRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C(=O)OC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20979062 | |
| Record name | 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20979062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63106-93-4 | |
| Record name | 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63106-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20979062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,1R)-(5R,5S)-1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Phenyl 3 Oxabicyclo 3.1.0 Hexan 2 One and Its Stereoisomers
Strategies for Constructing the Oxabicyclo[3.1.0]hexane Core
The formation of the 3-oxabicyclo[3.1.0]hexane skeleton is the central challenge in the synthesis of 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one. Several synthetic pathways have been explored to construct this bicyclic system, each with its own advantages and substrate requirements.
Cyclization Reactions of Phenolic Precursors
While less common, the construction of the oxabicyclo[3.1.0]hexane core can be envisioned through the cyclization of appropriately substituted phenolic precursors. This strategy would involve the formation of the lactone ring from a phenol (B47542) derivative bearing a suitable side chain that can undergo cyclization to form the bicyclic system. The key challenge in this approach lies in the stereoselective formation of the cyclopropane (B1198618) ring and the subsequent lactonization.
Reaction of Benzene with Butylene Oxide and Subsequent Oxidation
A potential, though not widely documented, synthetic route could involve the Friedel-Crafts alkylation of benzene with a derivative of butylene oxide. This would be followed by a series of transformations, including oxidation of the alkyl side chain, to form the lactone and cyclopropane rings. This approach would necessitate careful control of regioselectivity during the initial alkylation and subsequent stereoselective construction of the bicyclic core.
Cyclopropanation Reactions as Key Steps in Bicyclic Lactone Formation
Cyclopropanation reactions represent a powerful and widely utilized strategy for the synthesis of the 3-oxabicyclo[3.1.0]hexane core. These methods involve the addition of a methylene group to a carbon-carbon double bond within a precursor molecule to form the three-membered ring.
The Simmons-Smith reaction is a well-established method for the stereospecific cyclopropanation of alkenes. organicreactions.orgwikipedia.orgnih.gov This reaction typically utilizes a carbenoid species, often generated from diiodomethane and a zinc-copper couple, to deliver a methylene group to the double bond. organicreactions.orgwikipedia.orgnih.gov The stereochemistry of the starting alkene is retained in the cyclopropane product, making it a valuable tool for stereocontrolled synthesis.
In the context of synthesizing this compound, a precursor containing a phenyl-substituted unsaturated lactone could be subjected to Simmons-Smith conditions to introduce the cyclopropane ring. The reaction is known to be compatible with various functional groups, including esters. organicreactions.org The mechanism is believed to involve the formation of an organozinc carbenoid that transfers the methylene group in a concerted fashion. organic-chemistry.org
Table 1: Key Features of Simmons-Smith Cyclopropanation
| Feature | Description |
| Reagents | Diiodomethane (CH₂I₂) and Zinc-Copper Couple (Zn(Cu)) |
| Reaction Type | Stereospecific cyclopropanation of alkenes |
| Mechanism | Concerted addition of a methylene group from a zinc carbenoid |
| Stereochemistry | Retention of the alkene stereochemistry in the cyclopropane product |
| Advantages | High stereospecificity, tolerance of various functional groups |
Transition metal catalysts, particularly those based on rhodium and copper, are highly effective in promoting intramolecular cyclopropanation reactions of diazo compounds to form bicyclic lactones. rsc.org This approach is a direct and efficient method for constructing the 3-oxabicyclo[3.1.0]hexan-2-one core.
A common strategy involves the rhodium(II)-catalyzed decomposition of an allylic diazoacetate. The resulting rhodium carbene intermediate then undergoes an intramolecular cyclopropanation with the tethered alkene to furnish the bicyclic lactone. The choice of catalyst and the structure of the diazo precursor can influence the stereoselectivity of the reaction. For instance, rhodium(II) carboxylate catalysts are frequently employed for this transformation.
Table 2: Representative Metal-Catalyzed Intramolecular Cyclopropanation
| Catalyst | Substrate | Product | Stereoselectivity |
| Rh₂(OAc)₄ | Allyl 2-diazo-2-phenylacetate | This compound | Diastereoselective |
| Chiral Rh(II) Catalysts | Prochiral allylic diazoacetates | Enantioenriched bicyclic lactones | Enantioselective |
Asymmetric Synthesis of Enantiomerically Pure this compound
The asymmetric synthesis of this compound is crucial for accessing specific stereoisomers with desired biological activities. Various strategies have been developed that employ chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the reaction. These methods are designed to introduce chirality and produce the target lactone with high enantiomeric excess (ee).
Diastereoselective approaches are fundamental in constructing the specific stereochemistry of the bicyclic system. One common strategy involves the intramolecular cyclopropanation of diazoacetate precursors. For instance, the cyclization of allyl diazoacetate can yield the 3-oxabicyclo[3.1.0]hexan-2-one core. The stereoselectivity of this transformation is highly dependent on the catalyst used, with dirhodium catalysts often providing high levels of enantiomeric excess. wiley-vch.de The substitution pattern on the double bond also influences the diastereoselectivity of the cyclopropanation. wiley-vch.de
Another pathway involves the synergistic reduction and cyclization of 2-aroyl-cyclopropane-1-carboxylates. This method allows for the stereoselective synthesis of 3-oxabicyclo[3.1.0]hexane derivatives in high yields. researchgate.net Furthermore, the reaction of arylmethylidenecyclopropylcarbinols with reagents like iodine or diphenyldiselenide can proceed with high stereoselectivity to furnish substituted 3-oxabicyclo[3.1.0]hexanes. thieme-connect.de The stereochemical outcome in these reactions can often be predicted by analyzing the conformational preferences of the transition states, where minimizing steric strain is a key controlling factor. wiley-vch.de
| Starting Material | Reagent/Catalyst | Key Transformation | Stereochemical Outcome |
|---|---|---|---|
| Allyl diazoacetate | Dirhodium catalysts | Intramolecular cyclopropanation | High enantiomeric excess (up to 95% ee) wiley-vch.de |
| 2-Aroyl-cyclopropane-1-carboxylates | NaBH4 | Synergistic reduction/cyclization | High stereoselectivity researchgate.net |
| Arylmethylidenecyclopropylcarbinols | Iodine or Diphenyldiselenide | Electrophilic cyclization | High stereoselectivity thieme-connect.de |
Enzymatic kinetic resolution through enantioselective hydrolysis represents a powerful tool for obtaining enantiomerically pure lactones. This method utilizes enzymes, such as lipases, to selectively hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For the synthesis of compounds related to this compound, which is a key intermediate in the synthesis of the antidepressant milnacipran (B1663801), enantioselective hydrolysis has been successfully applied. chem960.com This biocatalytic approach offers a mild and efficient route to optically active bicyclic lactones.
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. tcichemicals.com A chiral auxiliary is temporarily incorporated into the substrate, directs the stereochemical course of a reaction, and is subsequently removed. For the synthesis of bicyclo[3.1.0]hexane systems, optically active sulfoxides, such as dichloromethyl p-tolyl sulfoxide, have been employed as chiral auxiliaries. researchgate.net These auxiliaries can induce high asymmetry in cyclopropanation reactions, leading to the formation of enantiopure products. researchgate.net
Ligand-controlled asymmetric catalysis is another cornerstone of modern organic synthesis. Chiral ligands coordinate to a metal center to create a chiral environment that directs the enantioselectivity of the catalyzed reaction. In the context of synthesizing the 3-oxabicyclo[3.1.0]hexan-2-one scaffold, various chiral ligands have been investigated. For instance, iridium complexes with chiral diene ligands have been used for the enantioselective cyclopropanation of α-carbonyl sulfoxonium ylides, yielding cyclopropane products in high yields and excellent selectivity. Similarly, Ru(II)-Pheox catalysts have proven effective in the highly enantioselective intramolecular cyclopropanation of electron-deficient olefins, producing cyclopropane-fused γ-lactones with up to 99% ee. researchgate.net
| Catalyst System | Reaction Type | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Iridium(I) with chiral diene ligands | Cyclopropanation of sulfoxonium ylides | 38-98% | |
| Ru(II)-Pheox | Intramolecular cyclopropanation of olefins | Up to 99% | researchgate.net |
| Chiral Copper Chelate | Intramolecular cyclization of allyl diazoacetate | Partial resolution | researchgate.net |
Reaction conditions play a pivotal role in determining the stereochemical outcome of a synthetic transformation. Factors such as the choice of solvent, temperature, and the nature of the base or catalyst can significantly influence both diastereoselectivity and enantioselectivity.
In the synthesis of this compound from phenylacetonitrile and epichlorohydrin, the choice of base and solvent is critical. The use of sodium hydride in an aprotic polar solvent like N,N-dimethylformamide has been reported to be effective. google.com The temperature must also be carefully controlled during the addition of reagents and subsequent hydrolysis steps to ensure the desired reaction pathway and minimize side products. chemicalbook.com For catalytic reactions, such as the intramolecular cyclopropanation of allyl diazoacetate, the specific rhodium catalyst employed can dramatically alter the enantiomeric excess of the resulting lactone. wiley-vch.de Similarly, in the stereoselective construction of 1-iodo-2-aryl-3-oxabicyclo[3.1.0]hexanes, the reaction proceeds efficiently at room temperature, indicating that mild conditions are sufficient to achieve high yields and selectivity. thieme-connect.de
Detailed Reaction Mechanisms of Key Synthetic Steps
Understanding the reaction mechanisms is essential for optimizing synthetic routes and predicting stereochemical outcomes. The formation of the this compound ring system typically involves a sequence of bond-forming events that create the fused cyclopropane and lactone rings.
A common and industrially relevant synthesis of this compound involves the reaction between phenylacetonitrile and epichlorohydrin. google.com The mechanism proceeds through the following key steps:
Deprotonation: A strong base, such as sodium amide or sodium hydride, is used to deprotonate the α-carbon of phenylacetonitrile, generating a resonance-stabilized carbanion (a nucleophile). google.comchemicalbook.com
Nucleophilic Attack (SN2): The resulting phenylacetonitrile anion acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring in epichlorohydrin. This is an SN2 reaction that leads to the opening of the epoxide ring.
Intramolecular Cyclization: Following the initial nucleophilic addition, an intramolecular cyclization occurs. The newly formed alkoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion in another intramolecular SN2 reaction to form the three-membered cyclopropane ring.
Hydrolysis and Lactonization: The nitrile group is then hydrolyzed under basic or acidic conditions to a carboxylic acid. Subsequent intramolecular esterification (lactonization) between the carboxylic acid and the hydroxyl group leads to the formation of the final γ-lactone ring, yielding this compound. chemicalbook.com
This sequence of nucleophilic addition followed by intramolecular cyclization and subsequent hydrolysis/lactonization provides a direct route to the desired bicyclic lactone structure.
Rearrangement Reactions in Bicyclo[3.1.0]hexane Systems
The bicyclo[3.1.0]hexane framework is susceptible to various rearrangement reactions, driven by factors such as ring strain, substituent effects, and external stimuli like heat or light. These rearrangements can lead to a diverse array of structural isomers and are often key steps in the synthesis of complex molecules.
Thermal rearrangements of bicyclo[3.1.0]hexane systems often proceed through diradical intermediates. For instance, the pyrolysis of bicyclo[3.1.0]hex-3-en-2-one derivatives can lead to the formation of phenolic compounds. irbbarcelona.orgnih.gov This process involves the cleavage of the internal cyclopropane C-C bond, a step that typically has a high energy barrier, consistent with the high temperatures required for these reactions. irbbarcelona.orgnih.gov The specific products of these rearrangements are highly dependent on the substitution pattern of the bicyclic system. The introduction of bulky substituents can significantly influence the kinetics and equilibrium of the rearrangement, highlighting the importance of steric factors in directing the reaction pathway. nih.gov
Computational studies have been employed to explore the potential energy surfaces of these rearrangements, providing insights into the reaction mechanisms. nih.govrsc.org For example, the thermal rearrangement of 1H-bicyclo[3.1.0]hexa-3,5-dien-2-one has been investigated using density functional theory and multiconfigurational methods, revealing a complex mechanism involving multiple potential energy surfaces of different spin multiplicities. rsc.org These studies help in understanding the factors that govern the product distribution and can aid in the design of synthetic routes that favor the formation of a desired isomer.
Photochemical conditions offer an alternative pathway for the rearrangement of bicyclo[3.1.0]hexane systems, often leading to products that are not accessible through thermal routes. The photolysis of bicyclo[3.1.0]hex-3-en-2-one, for example, can yield the ketonic tautomer of phenol. irbbarcelona.orgnih.gov This reaction is thought to proceed through a triplet excited state, involving the cleavage of the internal cyclopropane bond followed by intersystem crossing to the ground state potential energy surface. nih.gov
The presence of other functional groups within the molecule can lead to competitive photoreactions. For instance, the irradiation of certain enones can result in both rearrangement to a bicyclo[3.1.0]hexan-2-one (a lumiketone) and ring contraction to a cyclopentenone derivative. sci-hub.se The solvent can also play a crucial role in determining the outcome of these photochemical reactions. sci-hub.seacs.org The stereochemistry of the starting material can be retained in the product, suggesting a stereospecific rearrangement mechanism in some cases. sci-hub.se
Carbene and Radical Intermediate Pathways
Carbene and radical intermediates play a significant role in the synthesis of the bicyclo[3.1.0]hexane skeleton. Intramolecular cyclopropanation reactions, for instance, are a common method for constructing this bicyclic system. These reactions can proceed through carbenoid intermediates, which are generated from precursors like diazo compounds. cdnsciencepub.com The stereochemistry of the resulting bicyclo[3.1.0]hexane is often controlled by the stereochemistry of the starting alkene. cdnsciencepub.com
Radical-mediated pathways have also been developed for the synthesis of bicyclo[3.1.0]hexanes. For example, an intramolecular radical cyclopropanation of unactivated alkenes with aldehydes as a C1 source has been reported, proceeding via a Cu(I)/secondary amine cooperative catalyst. d-nb.infonih.gov This method allows for the construction of the bicyclo[3.1.0]hexane skeleton with high efficiency and can be adapted for asymmetric synthesis to produce enantioenriched products. d-nb.infonih.gov Mechanistic studies suggest that these reactions proceed through a stepwise radical process. d-nb.info
Yield Optimization and Scalability of Synthetic Routes
The development of efficient and scalable synthetic routes is crucial for the practical application of this compound and its derivatives. Several strategies have been employed to optimize the yield and scalability of these syntheses.
The choice of starting materials can also impact the scalability of a synthetic route. The use of readily available and inexpensive starting materials, such as (R)-epichlorohydrin, is advantageous for large-scale synthesis. chemrxiv.orgnih.gov Furthermore, the development of catalytic methods, such as the use of a catalytic amount of lithium 2,2,6,6-tetramethylpiperidide (LTMP) for intramolecular cyclopropanation, can improve the efficiency and scalability of the process. acs.org The successful demonstration of a synthesis on a multi-kilogram scale is a key indicator of its industrial applicability. acs.org
Table 1: Comparison of Synthetic Route Parameters
| Synthetic Approach | Key Intermediate | Key Reaction | Scale | Overall Yield |
|---|---|---|---|---|
| Telescoped Process | (1R,5S)-bicyclo[3.1.0]hexan-2-one | 4-step telescoped bicyclic ketone synthesis | Hundred-gram | 25% |
| Catalytic Intramolecular Cyclopropanation | 1R,5S-bicyclo[3.1.0]hexan-1-ol | LTMP mediated cyclopropanation | Multi-kilogram | Not specified |
| Radical Cyclopropanation | Bicyclo[3.1.0]hexane skeletons | Cu(I)/secondary amine cooperative catalysis | Not specified | Not specified |
Synthetic Routes to Specific Stereoisomers (e.g., (1S,5R) and (1R,5S) isomers)
The synthesis of specific stereoisomers of this compound is of significant interest, as different stereoisomers can exhibit distinct biological activities. Chiral starting materials are often employed to achieve the desired stereochemistry in the final product.
For the synthesis of (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one, (R)-epichlorohydrin can be used as a chiral starting material. google.com The reaction of (R)-epichlorohydrin with phenylacetonitrile in the presence of a strong base like sodium amide leads to the formation of the desired (1S,5R) isomer. google.com This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.
Similarly, the synthesis of other stereoisomers can be achieved by starting with the appropriate enantiomer of the starting material or by employing asymmetric catalytic methods. The development of enantioselective synthetic routes is a key area of research, as it allows for the efficient production of single enantiomers without the need for chiral resolution of a racemic mixture.
Chemical Reactivity and Transformation of 1 Phenyl 3 Oxabicyclo 3.1.0 Hexan 2 One
Reactions Involving the Carbonyl Functionality
The carbonyl group in 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one is a primary site for chemical transformations, including reduction and nucleophilic addition. These reactions are fundamental to the derivatization of this bicyclic scaffold.
Reduction Processes to Corresponding Alcohols
The ketone moiety of this compound can be selectively reduced to the corresponding alcohol, 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-ol. This transformation is a common strategy in organic synthesis to introduce a hydroxyl group, which can then be used for further functionalization.
Standard reducing agents can be employed for this purpose. The choice of reagent can influence the stereochemical outcome of the reaction, potentially leading to the formation of either the endo or exo alcohol isomer. The facial selectivity of the hydride attack on the carbonyl carbon is influenced by the steric hindrance imposed by the bicyclic ring system.
| Reducing Agent | Product | Observations |
|---|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-ol | A common and mild reducing agent for ketones. The stereoselectivity can be influenced by reaction conditions. |
| Lithium aluminum hydride (LiAlH₄) | 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-ol | A more powerful reducing agent, also capable of reducing the lactone functionality under harsher conditions. |
Nucleophilic Additions to the Electrophilic Carbonyl Group
The electrophilic nature of the carbonyl carbon makes it susceptible to attack by various nucleophiles. smolecule.com These addition reactions are crucial for creating new carbon-carbon or carbon-heteroatom bonds, thereby expanding the molecular complexity.
A significant example of nucleophilic addition is the reaction with amines. For instance, the reaction of this compound with diethylamine (B46881) is a key step in the synthesis of the antidepressant drug milnacipran (B1663801). This reaction proceeds via a nucleophilic attack of the amine on the carbonyl group, leading to the opening of the lactone ring.
Organometallic reagents, such as Grignard reagents, are also expected to add to the carbonyl group, which would result in the formation of tertiary alcohols after ring opening. The regioselectivity and stereoselectivity of these additions are of considerable interest in synthetic chemistry.
Reactivity of the Oxabicyclo System
The strained three-membered cyclopropane (B1198618) ring fused to the five-membered lactone ring in this compound is a source of significant ring strain, making the oxabicyclo system prone to ring-opening reactions and transformations.
Cyclopropane Ring-Opening Reactions
The cyclopropane ring can be opened under various conditions, including acidic, thermal, or photochemical stimuli. Lewis acids are particularly effective in promoting the ring opening of this system. This reactivity is harnessed in the synthesis of various important organic molecules.
In the synthesis of milnacipran, a Lewis acid, such as aluminum chloride, is used to facilitate the ring-opening of this compound by diethylamine. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting the nucleophilic attack, which ultimately leads to the cleavage of the C1-C5 bond of the cyclopropane ring.
Photochemical reactions can also induce cleavage of the cyclopropane bonds. Irradiation of similar 3-oxabicyclo[3.1.0]hexan-2-one systems can lead to the formation of ketene (B1206846) intermediates through the cleavage of either the C1-C6 or C1-C5 bond of the cyclopropane ring. smolecule.com The specific bond that is cleaved can be influenced by the substitution pattern on the bicyclic system.
| Reagent/Condition | Product Type | Key Transformation |
|---|---|---|
| Lewis Acid / Diethylamine | Cyclopropanecarboxamide (B1202528) derivative | Ring opening and amidation, a key step in milnacipran synthesis. |
| Photolysis (Irradiation) | Ketene intermediates | Cleavage of the C1-C6 or C1-C5 bond of the cyclopropane ring. smolecule.com |
Transformations Leading to Altered Ring Systems
The inherent strain in the bicyclo[3.1.0]hexane framework can drive rearrangements to form more stable ring systems. While specific examples for this compound are not extensively documented, related bicyclic systems are known to undergo such transformations.
For instance, photochemical rearrangements of substituted 3-oxabicyclo[3.1.0]hexan-2-ones can lead to the formation of different isomeric structures through intramolecular hydrogen shifts or bond reorganizations following the initial ring-opening to a diradical or zwitterionic intermediate. Thermal rearrangements of similar bicyclic ketones can also lead to the formation of phenolic compounds through a series of bond cleavages and rearrangements.
Functionalization and Derivatization Strategies
This compound serves as a versatile building block for the synthesis of more complex molecules, largely due to the reactivity of its functional groups and strained ring system. smolecule.com
The synthesis of milnacipran and its derivatives is a prime example of the functionalization and derivatization of this compound. The initial ring-opening with diethylamine yields a cyclopropanecarboxamide with a primary alcohol. This alcohol can be further functionalized, for example, by conversion to a leaving group and subsequent substitution to introduce other functionalities.
The phenyl group also offers a site for modification, such as electrophilic aromatic substitution, to introduce various substituents on the aromatic ring. This allows for the synthesis of a library of analogs with potentially different biological activities. The development of derivatives often focuses on modifying the phenyl ring or the side chain introduced after the ring-opening of the lactone.
Introduction of New Functional Groups
The inherent reactivity of this compound allows for the introduction of a diverse array of new functional groups. The electrophilic nature of the carbonyl group makes it susceptible to nucleophilic attack, which can lead to ring-opening or addition reactions, thereby enabling further derivatization. smolecule.com For instance, reduction of the carbonyl group can yield the corresponding alcohol, which can be further functionalized.
Furthermore, the strained cyclopropane ring can undergo ring-opening reactions under various conditions, providing a pathway to introduce new functionalities. For example, derivatives of 3-oxabicyclo[3.1.0]hexan-2-one can be synthesized through the intramolecular cyclopropanation of allylic diazoacetates. smolecule.com These derivatives can then be subjected to further chemical modifications.
Research has also explored the functionalization of the bicyclic core through the introduction of substituents. For example, fluorinated analogs, such as (1S,5R)-1-(3-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one, have been synthesized to modify the electronic properties and metabolic stability of the molecule. Similarly, phosphoryl- and sulfonyl-substituted derivatives have been prepared, demonstrating the versatility of this scaffold for introducing a wide range of functional groups. These substitutions can significantly alter the chemical and biological properties of the parent compound, opening avenues for its application in various fields, including medicinal chemistry and materials science. smolecule.com
Formation of Quaternary Carbon Centers
The rigid framework of this compound and its derivatives serves as an excellent template for the stereoselective formation of quaternary carbon centers. The construction of such centers is a significant challenge in organic synthesis, and the unique geometry of this bicyclic system can effectively control the stereochemical outcome of reactions.
The intramolecular cyclopropanation of appropriately substituted diazoacetates is a key strategy for creating chiral 3-oxabicyclo[3.1.0]hexan-2-ones, which can incorporate quaternary carbons. rsc.org For instance, the cobalt(II)-catalyzed intramolecular cyclopropanation of an acceptor-substituted diazoacetate has been shown to produce a chiral 3-oxabicyclo[3.1.0]hexan-2-one derivative with high yield and enantiomeric excess. rsc.orgresearchgate.net This method provides a direct route to bicyclic systems with a quaternary carbon at the bridgehead position.
The high stereoselectivity in the formation of these quaternary centers is often directed by the rigid bicyclic structure of the starting material or intermediate. researchgate.net This rigidity minimizes the number of accessible conformations in the transition state, leading to a high degree of stereocontrol. The following table provides examples of the formation of substituted 3-oxabicyclo[3.1.0]hexan-2-ones, which can feature quaternary carbon centers.
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Porphyrin/Co(II) | Acceptor-substituted diazoacetate | Chiral 3-oxabicyclo[3.1.0]hexan-2-one | 88 | 83 | rsc.org |
| Spirobisoxazoline/Fe(II) | Diazoester | [3.1.0]Bicycloalkane | High | Up to 97 | rsc.org |
Catalytic Transformations Involving this compound
The structural features of this compound make it a candidate for involvement in various catalytic transformations, not only as a substrate but also potentially as a component of the catalytic system itself. smolecule.com
Role as a Ligand for Metal Catalysts
While the primary focus of research has been on the synthesis and reactivity of this compound as a substrate, its structure suggests a potential role as a chiral ligand for metal catalysts. smolecule.com The presence of stereocenters and heteroatoms (oxygen) could allow it to coordinate with a metal center, creating a chiral environment that could influence the stereochemical outcome of a catalytic reaction. This application remains an area for further exploration. smolecule.com
Influence on Selectivity and Activity in Organic Transformations
As a chiral building block, this compound can be used to synthesize more complex molecules with defined stereochemistry. smolecule.com The inherent chirality of this compound can be transferred to the products of subsequent reactions, thereby influencing the selectivity of these transformations. Its rigid conformation can impose steric constraints that favor the formation of one stereoisomer over others.
Gold-Catalyzed Reactions
Gold catalysts have been shown to be effective in mediating the intramolecular cyclopropanation of 1,6-enynes to form bicyclic structures. rsc.org The Zhang group reported a gold-catalyzed intramolecular enantioselective cyclopropanation of 1,6-enynes utilizing a chiral sulfonamide-phosphine-type ligand. rsc.org This type of reaction provides a pathway to cyclopropane-containing bicyclic systems, which are structurally related to this compound. While direct gold-catalyzed reactions of this compound are not extensively detailed, the synthesis of related structures via gold catalysis highlights the importance of this metal in constructing such bicyclic frameworks.
Regioselectivity and Stereoselectivity in Reactions
The regioselectivity and stereoselectivity of reactions involving this compound and its derivatives are critical aspects of its chemistry, largely governed by its rigid and strained bicyclic structure.
The synthesis of the 3-oxabicyclo[3.1.0]hexane core itself is often highly stereoselective. For instance, the iron-catalyzed asymmetric intramolecular cyclopropanation of 2-methylallyl 2-diazo-2-phenylacetate yields (1S,5S)-5-methyl-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one with high enantioselectivity. sci-hub.se In this reaction, only the cis diastereomer is formed due to the highly strained nature of the fused ring system, which disfavors the formation of the trans isomer. sci-hub.se
Similarly, cobalt-based metalloradical catalysis for the intramolecular cyclopropanation of allyl α-diazoacetates produces bicyclo[3.1.0]hexan-2-one derivatives as a single diastereomer with good to high yields and significant asymmetric induction. nih.govrsc.org The choice of catalyst and chiral ligand plays a crucial role in determining the stereochemical outcome.
The reaction of arylmethylidenecyclopropylcarbinols with iodine or diphenyldiselenide stereoselectively affords 1-iodo- or 1-phenylselenenyl-2-aryl-3-oxabicyclo[3.1.0]hexanes, respectively, in good to high yields. thieme-connect.comthieme-connect.com The stereochemistry of the starting material dictates the stereochemistry of the product, highlighting the stereospecific nature of this transformation.
The following table summarizes the stereochemical outcomes of selected reactions involving the 3-oxabicyclo[3.1.0]hexane framework.
| Reaction Type | Catalyst/Reagent | Substrate | Product | Key Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| Asymmetric Intramolecular Cyclopropanation | Iron complex with chiral spiro-bisoxazoline ligand | 2-Methylallyl 2-diazo-2-phenylacetate | (1S,5S)-5-Methyl-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one | High enantioselectivity (up to 97% ee), cis-diastereomer exclusively | sci-hub.se |
| Intramolecular Cyclopropanation | Co(II) complex of D2-symmetric chiral porphyrins | Allyl α-diazoacetates | Bicyclo[3.1.0]hexan-2-one derivatives | Complete diastereocontrol, good enantiocontrol | nih.govrsc.org |
| Iodolactonization | Iodine or N-iodosuccinimide | Alkylidenecyclopropyl esters | 4,5-trans-1,5-cis-3-oxabicyclo[3.1.0]hexan-2-ones | High stereoselectivity | acs.org |
Applications As a Synthetic Building Block and Scaffold
Utilisation in the Synthesis of Complex Organic Molecules
The inherent ring strain of the cyclopropane (B1198618) moiety within 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one makes it an excellent substrate for ring-opening reactions, a characteristic that synthetic chemists exploit to construct more complex molecular frameworks. The transformation of this readily available building block can lead to a variety of structurally diverse scaffolds. researchgate.net The rigidity of the starting bicyclic system often directs the stereoselectivity of these transformations, allowing for the controlled formation of new stereogenic centers. researchgate.net
Recent synthetic strategies have further expanded its utility. For instance, a method combining palladium(II)-catalyzed C(sp³)–H activation with the strain-release-driven cleavage of the C–C bond has been reported to produce 3-oxabicyclo[3.1.0]hexan-2-one scaffolds. chemrxiv.orgresearchgate.net This approach allows for skeletal reorganization of cyclopropane derivatives, transforming them into valuable motifs found in numerous bioactive compounds with high efficiency and stereocontrol. chemrxiv.orgresearchgate.net The compound also serves as a monomer in the synthesis of polymers. biosynth.com
Application in Medicinal Chemistry
The structural features of this compound make it a valuable component in the field of medicinal chemistry, where it is used in the synthesis of pharmaceutically active compounds and as a scaffold for drug discovery. chemrxiv.orgbiosynth.com
A significant application of this compound is its role as a key intermediate in the synthesis of Milnacipran (B1663801). epo.orggoogle.com Milnacipran is a serotonin-norepinephrine reuptake inhibitor used for treating depression and fibromyalgia. epo.org The synthesis involves the ring-opening of the lactone in this compound. google.comgoogle.com
This reaction is typically carried out by treating the compound with diethylamine (B46881) in the presence of a Lewis acid, such as aluminum chloride, in an organic solvent like dichloromethane. epo.orggoogle.comgoogle.com This step opens the lactone ring to form (1S,2R)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide, a direct precursor to Milnacipran. epo.orgtamu.edu The process is a crucial part of various patented synthetic routes for producing Milnacipran and its hydrochloride salt. epo.orggoogle.comgoogle.com
| Reactant | Reagents | Product | Application |
| cis-(±)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one | 1. Diethylamine, Lewis Acid (e.g., AlCl₃) 2. Further steps | Milnacipran | Antidepressant |
The stereochemistry of a drug molecule is critical to its pharmacological activity. This compound can be prepared and used as a specific enantiomer to synthesize chiral drug candidates with a desired stereochemical configuration. A notable example is the synthesis of Levomilnacipran, the more active (1S,2R) enantiomer of Milnacipran. epo.org
The synthesis starts with the chiral lactone, (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one. epo.org By using this enantiomerically pure starting material, the resulting cyclopropane intermediate and the final Levomilnacipran product are also obtained with high enantiomeric purity. epo.org This highlights the compound's role in asymmetric synthesis, enabling the development of stereochemically defined drug candidates, which can offer improved efficacy and a better safety profile compared to racemic mixtures.
The rigid, three-dimensional structure of the 3-oxabicyclo[3.1.0]hexane core makes it a privileged scaffold in drug discovery. chemrxiv.org Such conformationally restricted scaffolds are highly sought after in medicinal chemistry because they can help to lock a molecule into a specific conformation that is optimal for binding to a biological target, such as an enzyme or receptor. nih.gov This pre-organization can lead to increased potency and selectivity. The 3-oxabicyclo[3.1.0]hexan-2-one framework is considered a valuable motif found in a number of bioactive compounds. chemrxiv.orgresearchgate.net
This compound and related oxabicyclo[3.1.0]hexane systems serve as scaffolds for the synthesis of conformationally restricted nucleoside analogues. nih.govwgtn.ac.nz These synthetic nucleosides mimic the puckered sugar rings of natural nucleosides, which exist in a dynamic equilibrium between different conformations. By incorporating the rigid bicyclic system, chemists can create analogues that are "locked" into a specific North or South-type geometry.
This conformational restriction is a powerful tool for probing the structural requirements of enzymes that interact with nucleosides and nucleotides, such as polymerases and kinases. nih.gov Several nucleoside analogues built on the oxabicyclo[3.1.0]hexane template have been synthesized and evaluated for their potential as antiviral (including anti-HIV) and antitumor agents. nih.govresearchgate.net For example, a cytidine analogue incorporating this scaffold showed moderate anti-HIV activity. nih.gov
Precursor for Cyclopropane Derivatives
The chemical reactivity of this compound makes it an important precursor for a variety of cyclopropane derivatives. The high ring strain of the cyclopropane ring facilitates cleavage of one of its C-C bonds, allowing for the introduction of new functional groups. biosynth.com
The synthesis of Milnacipran is a prime example, where the nucleophilic attack of diethylamine leads to the opening of the lactone and the formation of a functionalized cyclopropanecarboxamide (B1202528). epo.orggoogle.comtamu.edu This transformation preserves the cyclopropane ring while introducing new substituents, demonstrating the utility of this compound as a starting material for highly substituted cyclopropanes. These cyclopropane-containing molecules are of significant interest in medicinal chemistry due to their unique conformational properties. researchgate.net
| Starting Material | Transformation | Resulting Derivative Class |
| This compound | Lactone ring-opening with amines | 1-Phenyl-2-(hydroxymethyl)cyclopropanecarboxamides |
| Phenylsulfonyl lactone analogue | Base-mediated reactions | 1-(Hydroxyalkyl)-2-(arylsulfonyl)cyclopropanes |
Potential in Materials Science for Functional Materials
The unique structural characteristics of this compound, featuring a strained bicyclic lactone fused with a cyclopropane ring and a phenyl substituent, position it as a promising monomer for the development of functional materials. Its potential in materials science is primarily associated with its suitability for polymer synthesis, offering pathways to novel polyesters with tailored properties.
The strained 3-oxabicyclo[3.1.0]hexane ring system is susceptible to ring-opening polymerization (ROP), a common and versatile method for producing polyesters. While specific studies on the ROP of this compound are not extensively detailed in the public domain, the behavior of analogous bicyclic lactones suggests that it could serve as a valuable monomer. The polymerization would likely yield polyesters with the phenyl group as a pendant moiety along the polymer backbone.
The incorporation of the rigid bicyclic structure and the bulky phenyl group into the polymer chain is anticipated to influence the material's thermal and mechanical properties significantly. The phenyl group can enhance the glass transition temperature (Tg) of the resulting polyester, leading to materials with improved thermal stability compared to their aliphatic counterparts. Furthermore, the stereochemistry of the bicyclic monomer could be exploited to control the tacticity of the polymer, thereby influencing its crystalline properties and, consequently, its mechanical strength and degradability.
A particularly interesting avenue for the application of this compound in functional materials lies in its photochemical reactivity. It has been noted that this compound can react under irradiation to form reactive intermediates such as ketones and carboxylic acids. biosynth.com This photosensitivity opens up the possibility of creating photoresponsive and photodegradable polymers.
Table 1: Potential Polymer Architectures from this compound and their Functional Attributes
| Polymerization Method | Resulting Polymer Structure | Potential Functional Attributes |
| Ring-Opening Polymerization (ROP) | Linear polyester with pendant phenyl groups | Enhanced thermal stability, tunable mechanical properties, potential for stereocontrolled synthesis. |
| Photopolymerization / Photosensitive Copolymers | Polymers with photoreactive sites leading to degradation or crosslinking | Photodegradable materials for controlled release applications, photo-curable resins, and coatings. |
The development of polymers from this compound could lead to a new class of functional polyesters. Research into its polymerization behavior, including the selection of appropriate catalysts and polymerization conditions, would be crucial in realizing its potential. The characterization of the resulting polymers' thermal, mechanical, and photochemical properties will be essential to identify their suitability for specific applications in materials science, such as in the fabrication of specialized plastics, stimuli-responsive materials, and biomedical devices.
Computational and Spectroscopic Studies
Conformational Analysis and Stereochemical Impact
The rigid bicyclic framework of 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one significantly restricts its conformational freedom. This inherent rigidity is a key feature of the bicyclo[3.1.0]hexane scaffold, which has been shown in related carbocyclic nucleoside analogues to lock the molecule in a specific conformation in both solid and solution states. This conformational locking is of high interest in medicinal chemistry, where restricting the shape of a molecule can lead to higher specificity and potency for biological targets.
The compound possesses three contiguous stereocenters, and the specific spatial arrangement of these centers, as in the (1S,5R) enantiomer, is critical. cymitquimica.com This defined stereochemistry is known to profoundly influence the molecule's biological activity and its interactions with other chiral molecules. cymitquimica.com Consequently, this compound is recognized as a valuable chiral building block in asymmetric synthesis, where its pre-defined stereochemistry can be transferred to more complex target molecules. smolecule.com The stereochemical outcome of synthetic routes to this and related bicyclic systems is often influenced by the choice of chiral auxiliaries or the use of asymmetric catalysis with transition metal complexes.
Investigation of Reaction Mechanisms via Computational Methods
While detailed computational studies focused exclusively on this compound are not extensively documented, research on closely related bicyclo[3.1.0]hexanone systems provides significant insights into its potential reaction mechanisms. These theoretical investigations are vital for understanding the complex rearrangements that such strained ring systems can undergo.
Computational studies on the thermal and photochemical rearrangements of bicyclo[3.1.0]hex-3-en-2-one have been conducted using methods such as ab initio Complete Active Space Self-Consistent Field (CASSCF) calculations. researchgate.net These analyses of the ground state (S₀) and lowest-energy triplet state (T₁) potential energy surfaces (PES) are crucial for mapping the energy landscape of a reaction. researchgate.net For instance, the rearrangement of bicyclo[3.1.0]hex-3-en-2-one to the ketonic tautomer of phenol (B47542) on the ground state PES is predicted to be a two-step mechanism. researchgate.net The first and rate-determining step is the cleavage of the internal cyclopropane (B1198618) C-C bond, which involves a high energy barrier, followed by a subsequent hydrogen shift with a much smaller energy barrier. researchgate.net Such computational models allow for the prediction of reaction pathways and the identification of the most energetically favorable routes for the transformation of these bicyclic systems.
In the photochemical rearrangements of related bicyclic ketones, computational studies have been instrumental in identifying short-lived, high-energy intermediates. researchgate.net For example, the di-π-methane rearrangement of 4-phenyl-4H-pyran, which can lead to a bicyclo[3.1.0]hexane system, is proposed to proceed through a phenyl-bridged biradical intermediate from the excited triplet state. researchgate.net This initial biradical can then convert to a 1,3-biradical. researchgate.net
Furthermore, theoretical calculations have successfully localized a zwitterionic intermediate, long proposed by experimentalists, in the rearrangement of cyclohexenone derivatives. researchgate.net These studies indicate that such zwitterionic intermediates are typically accessible only in polar solvents. researchgate.net In certain cases, particularly with a phenyl substituent, the zwitterionic intermediate can be thermodynamically favored over the biradical species. researchgate.net These findings suggest that reactions involving this compound could also proceed through similar biradical or zwitterionic intermediates, depending on the reaction conditions and solvent polarity.
Spectroscopic Elucidation of Reaction Pathways and Product Structures
Spectroscopic techniques are indispensable for the structural confirmation of this compound and for monitoring the progress of its reactions.
NMR spectroscopy is a primary tool for the structural verification of this compound. Both ¹H and ¹³C NMR are essential for confirming the presence of the bicyclo[3.1.0]hexane framework and the phenyl group substitution pattern. The chemical shifts and coupling constants of the protons on the cyclopropane and lactone rings are particularly diagnostic for the molecule's unique structure.
A documented ¹³C NMR spectrum for this compound provides key data for its structural confirmation. jst.go.jp
| Carbon Atom | Chemical Shift (δ) in ppm (150 MHz, CDCl₃) |
|---|---|
| C=O (Lactone Carbonyl) | 169.6 |
| Aromatic C (Quaternary) | 131.4 |
| Aromatic CH | 128.3, 126.8, 126.2 |
| -O-CH₂- | 81.6 |
| Cyclopropane CH | 54.3 |
This table presents selected ¹³C NMR data as reported in the literature for structural assignment. jst.go.jp
Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. nih.gov The molecular formula is C₁₁H₁₀O₂, corresponding to a molecular weight of approximately 174.20 g/mol . nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for validating the precise molecular formula.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of the molecule, aiding in its identification in complex mixtures when using ion mobility-mass spectrometry techniques.
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 175.07536 | 134.3 |
| [M+Na]⁺ | 197.05730 | 145.2 |
| [M-H]⁻ | 173.06080 | 143.7 |
| [M+NH₄]⁺ | 192.10190 | 153.0 |
| [M+K]⁺ | 213.03124 | 143.8 |
This table shows predicted mass spectrometry data for different adducts of this compound. uni.lu
Infrared (IR) Spectroscopy in Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its chemical bonds.
For this compound, the most prominent feature in its IR spectrum is the strong absorption band associated with the carbonyl (C=O) group of the lactone ring. This stretching vibration typically appears in the region of 1750-1780 cm⁻¹. Studies on analogous bicyclo[3.1.0]hexan-2-one structures show a strong C=O stretching frequency in the range of 1740-1762 cm⁻¹. The exact position of this band can be influenced by ring strain and the electronic effects of the phenyl substituent.
Other significant absorption bands include those for C-H stretching vibrations. The aromatic C-H stretches of the phenyl group are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the bicyclic system will be observed just below 3000 cm⁻¹. The C-O stretching vibrations of the ester functionality within the lactone ring typically produce bands in the 1000-1300 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Carbonyl (C=O) of Lactone | Stretching | 1750 - 1780 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Ester C-O | Stretching | 1000 - 1300 |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute stereochemistry of a chiral molecule. This method involves diffracting a beam of X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern to build a detailed model of the molecular and crystal structure.
For a molecule with multiple stereocenters like this compound, X-ray crystallography can unambiguously determine the relative and absolute configuration of these centers. While specific crystallographic data for this compound is not widely published, the absolute configuration of closely related derivatives has been successfully determined using this technique. For instance, the structure and absolute stereochemistry of (1S,5S)-5-methyl-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one were unequivocally established through single-crystal X-ray diffraction. sci-hub.se This demonstrates the utility of the method for this class of compounds.
The process would involve growing a suitable single crystal of this compound and collecting diffraction data. The resulting crystallographic information would not only confirm the connectivity of the atoms but also provide precise bond lengths, bond angles, and torsion angles, offering a complete and unambiguous picture of its stereochemistry.
| Parameter | Description |
|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |
| Z | The number of molecules per unit cell. |
| Final R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Biological Interactions and Structure Activity Relationships of Analogues
Interaction Studies with Biological Macromolecules (Proteins, Enzymes)
The unique bicyclic structure of 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one facilitates specific binding interactions with biological macromolecules like proteins and enzymes. smolecule.com Research has shown that derivatives of this compound can interact with key biological targets. For instance, it is a crucial intermediate in the synthesis of milnacipran (B1663801), a drug that functions by inhibiting the reuptake of neurotransmitters serotonin (B10506) and norepinephrine, implying an interaction with their respective transporter proteins.
Furthermore, analogues based on the this compound scaffold have been synthesized to target specific receptors. In a study focused on developing new opioid receptor ligands, this compound was used to create novel benzomorphan (B1203429) derivatives. researchgate.net These derivatives were designed to interact with mu-opioid peptide (MOP) and KOP Opioid (KOP) receptors. Docking simulations of these analogues showed selective interactions with important amino acid residues within the KOP and MOP receptors, such as Tyr320 and Trp318. researchgate.net
Pharmacological Properties and Potential Biological Activities
The rigid structure and specific stereochemistry of this compound and its analogues are key to their pharmacological potential. cymitquimica.com The structural similarity to other known bioactive compounds suggests a wide range of possible applications in medicinal chemistry.
Key potential activities identified through the study of its derivatives include:
Neurological Activity : As a precursor to milnacipran, the scaffold is integral to creating compounds that modulate neurotransmitter levels, which is effective for treating conditions like fibromyalgia. chemscene.com
Opioid Receptor Modulation : Analogues have been shown to bind to KOP and MOP opioid receptors with high affinity. researchgate.net This is a significant area of research for developing new analgesics with potentially better therapeutic profiles. researchgate.net
Antimicrobial Activity : The bicyclo[3.1.0]hexylphenyl moiety has been incorporated into oxazolidinone derivatives, a class of synthetic antimicrobials. google.com These novel compounds have shown potent activity against gram-positive bacteria and, in some cases, an expanded spectrum that includes gram-negative organisms like Haemophilus influenza. google.com
Structure-Activity Relationship (SAR) Analysis of this compound Analogues
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For analogues of this compound, SAR analyses have focused on how modifications to the aromatic ring and changes in stereochemistry affect their potency and selectivity. researchgate.net
Modifying the phenyl group can significantly alter the pharmacological profile of the resulting compounds. In the development of antimicrobial [3.1.0]bicyclohexylphenyl-oxazolidinone derivatives, substitutions on the phenyl ring were explored to enhance efficacy. google.com For example, the introduction of fluorine atoms to the phenyl ring was a key modification in several potent analogues. google.com These substitutions can affect the electronic properties and binding interactions of the molecule with its target.
| Base Scaffold | Aromatic Substitution | Resulting Compound Class | Observed Biological Effect |
|---|---|---|---|
| [3.1.0]bicyclohexylphenyl-oxazolidinone | Fluorine | Fluoro-substituted oxazolidinone derivatives | Enhanced anti-gram-positive and/or expanded spectrum antimicrobial activity. google.com |
The spatial arrangement of atoms, or stereochemistry, is a critical determinant of biological activity for this class of compounds. smolecule.com The specific (1S,5R) configuration is often noted for its importance in interactions with biological targets. cymitquimica.com The chirality of the molecule can significantly influence its binding affinity and efficacy. smolecule.com For instance, the synthesis of milnacipran requires high stereocontrol, as the different enantiomers can have different biological activities and metabolic profiles. The use of chiral catalysts in the synthesis of these bicyclic systems is essential to produce the desired enantiomerically pure compounds.
Application in the Synthesis of Biologically Active Compounds
This compound is a versatile chiral building block used in the synthesis of more complex, biologically active molecules. smolecule.com Its rigid structure makes it an important intermediate for producing compounds with precise three-dimensional shapes required for specific biological interactions.
Notable applications include:
Milnacipran Synthesis : It is a well-established intermediate in the production of the serotonin-norepinephrine reuptake inhibitor milnacipran. chemscene.com
Opioid Ligand Development : The (1S,5R)-cis isomer serves as a starting material for synthesizing benzomorphan-based ligands that target MOP and KOP opioid receptors. researchgate.net
Antimicrobial Agents : The bicyclo[3.1.0]hexylphenyl scaffold is a core component of a novel class of oxazolidinone antimicrobials with an expanded activity spectrum. google.com
Nucleoside Analogues : The broader 2-oxabicyclo[3.1.0]hexane scaffold has been used to create conformationally restricted nucleoside analogues, which are important in antiviral and anticancer research. researchgate.net
| Starting Material | Synthesized Compound Class | Therapeutic Area |
|---|---|---|
| This compound | Milnacipran | Neurology (Fibromyalgia) |
| (1S,5R)-cis-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one | Benzomorphan derivatives | Analgesia (Opioid Receptor Ligands) researchgate.net |
| Bicyclo[3.1.0]hexylphenyl moiety | Oxazolidinone derivatives | Infectious Disease (Antimicrobials) google.com |
| 2-Oxabicyclo[3.1.0]hexane scaffold | Nucleoside analogues | Antiviral / Anticancer Research researchgate.net |
Exploration as a Lead Compound for New Inhibitors
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and requires modification to improve its profile. The this compound scaffold has demonstrated its value as a lead structure for developing new inhibitors. Its use in creating potent KOP receptor ligands is a prime example of its application in optimizing receptor-ligand interactions to modulate selectivity and affinity. researchgate.net The development of novel oxazolidinone antimicrobials by incorporating the bicyclo[3.1.0]hexylphenyl group further underscores its role as a foundational structure for discovering drugs with new or enhanced modes of action. google.com The replacement of traditional phenyl rings with saturated, C(sp3)-rich bioisosteres like the bicyclo[3.1.0]hexane system is a modern strategy in medicinal chemistry to improve the physicochemical properties of drug candidates. nih.gov
Future Research Directions and Perspectives
Novel Synthetic Methodologies and Catalytic Approaches
The development of efficient and stereoselective synthetic routes to 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one and its derivatives is a cornerstone for future research. While established methods exist, the focus is shifting towards more sophisticated and sustainable approaches.
Future explorations will likely concentrate on:
Asymmetric Catalysis : Developing catalytic systems that can control the stereochemistry at the chiral centers of the bicyclic system is a significant goal. Research into chiral catalysts for intramolecular cyclopropanation could yield highly enantiopure products, which are crucial for pharmaceutical applications. acs.org
C-H Activation Strategies : Recent advances have demonstrated the power of Palladium(II)-catalyzed C(sp³)–H activation combined with strain-release-driven C–C bond cleavage for creating 3-oxabicyclo[3.1.0]hexan-2-one scaffolds. chemrxiv.orgchemrxiv.org This modular strategy allows for skeletal reorganization and offers a new blueprint for molecular editing. chemrxiv.orgchemrxiv.org Further development of ligands and catalytic conditions could broaden the substrate scope and efficiency of these transformations.
Flow Chemistry and Process Optimization : Implementing continuous flow technologies for the synthesis of this compound could offer improved safety, scalability, and reproducibility over traditional batch processes.
Novel Cyclization Reactions : Investigating new types of cyclization reactions, such as synergistic NaBH4-reduction/cyclization of 2-aroyl-cyclopropane-1-carboxylates, provides a pathway to stereoselective synthesis of 3-oxabicyclo[3.1.0]hexane derivatives in high yields. researchgate.net Another promising route is the highly stereoselective iodolactonization of alkylidenecyclopropyl esters. acs.org
A summary of key synthetic approaches is presented in the table below.
| Synthetic Strategy | Key Features | Potential Advantages |
| Asymmetric Catalysis | Use of chiral catalysts to control stereochemistry. | Access to enantiomerically pure compounds for pharmaceutical use. |
| C-H Activation | Tandem C-H and C-C bond activation for skeletal rearrangement. chemrxiv.orgchemrxiv.org | High efficiency and stereocontrol from readily available precursors. chemrxiv.orgchemrxiv.org |
| Synergistic Reduction/Cyclization | NaBH4-mediated reduction coupled with cyclization. researchgate.net | High yields and stereoselectivity. researchgate.net |
| Iodolactonization | Stereoselective reaction of alkylidenecyclopropyl esters with iodine. acs.org | High stereoselectivity and broad substrate tolerance. acs.org |
Further Elucidation of Complex Reaction Mechanisms
A deeper understanding of the reaction mechanisms governing the formation and transformation of this compound is critical for optimizing existing synthetic methods and designing new reactions.
Future research in this area should focus on:
In-situ Spectroscopic Studies : Utilizing techniques like NMR, IR, and Raman spectroscopy to monitor reactions in real-time can provide valuable data on reaction intermediates and transition states.
Isotope Labeling Studies : Employing isotopically labeled starting materials can trace the pathways of atoms throughout a reaction, offering definitive insights into bond-forming and bond-breaking events. For instance, understanding the mechanism of lactone ring-opening and subsequent decarboxylation is crucial for its application in green chemistry. mdpi.com
Expanded Applications in Medicinal and Materials Chemistry
The structural motifs present in this compound make it an attractive candidate for applications in both medicinal and materials chemistry.
Medicinal Chemistry: This compound is a known intermediate in the synthesis of Milnacipran (B1663801), a serotonin-norepinephrine reuptake inhibitor used to treat fibromyalgia and depression. pharmaffiliates.comchemicalbook.comlgcstandards.com Future work could involve:
Scaffold for Drug Discovery : The rigid bicyclo[3.1.0]hexane backbone can be used to create conformationally restricted analogues of biologically active molecules. nih.gov This approach has been successfully used to develop a highly potent and selective inhibitor of the GABA transporter BGT-1. nih.gov
Bioisosteric Replacement : The unique shape and electronic properties of the scaffold could be used to replace other cyclic systems in known drugs to improve their pharmacological profiles.
Materials Chemistry: As a monomer, this compound holds potential for the synthesis of novel polymers. biosynth.com Future research could explore:
Ring-Opening Polymerization (ROP) : Investigating the ROP of this lactone could lead to the creation of new polyesters with unique thermal and mechanical properties. The high ring strain of the cyclopropane (B1198618) moiety could facilitate this process. biosynth.com
Copolymerization : Incorporating this monomer into copolymers with other cyclic esters or vinyl monomers could be a strategy to fine-tune the properties of the resulting materials.
Advanced Computational Modeling for Predictive Understanding
Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound, thereby guiding experimental efforts.
Future computational studies could include:
Density Functional Theory (DFT) Calculations : DFT can be used to model reaction pathways and transition states, providing a deeper understanding of reaction mechanisms. mdpi.comresearchgate.netsemanticscholar.org This can aid in the rational design of new catalysts and the optimization of reaction conditions. researchgate.net For example, DFT has been used to study the interaction between lactones and methanol, revealing insights into hydrogen bonding. researchgate.net
Molecular Dynamics (MD) Simulations : MD simulations can be employed to study the conformational dynamics of the bicyclic system and its interactions with biological targets or in a polymer matrix.
Quantitative Structure-Activity Relationship (QSAR) Modeling : For medicinal chemistry applications, QSAR models can be developed to predict the biological activity of derivatives of this compound, accelerating the identification of lead compounds.
Discovery of New Biological Activities and Targeted Therapies
The structural similarity of the bicyclo[3.1.0]hexane core to various biologically active natural products suggests that this compound and its derivatives may possess undiscovered biological activities. nih.gov
Future research should focus on:
High-Throughput Screening (HTS) : Screening libraries of derivatives against a wide range of biological targets could uncover novel pharmacological properties. helsinki.fi Modern screening methods that provide in-depth information are becoming increasingly important. helsinki.fi
Phenotypic Screening : This approach, which assesses the effects of compounds on cell morphology and function, can identify novel mechanisms of action without a predefined target. nih.gov
Targeted Synthesis : Based on computational predictions and the known bioactivities of similar lactone-containing compounds, new derivatives can be synthesized and evaluated for specific therapeutic areas, such as oncology or infectious diseases. Many natural and synthetic terpenoid lactones have shown cytotoxic and antimicrobial activities. mdpi.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
